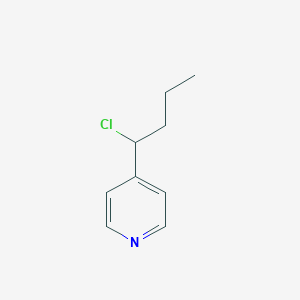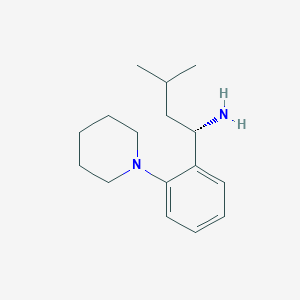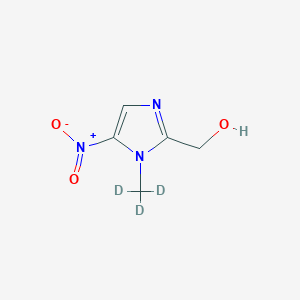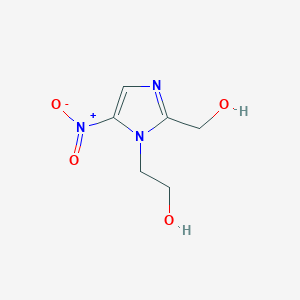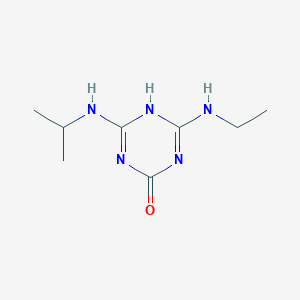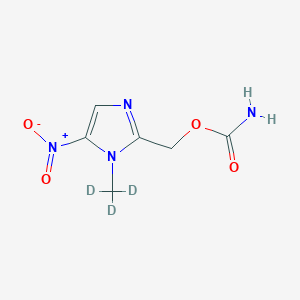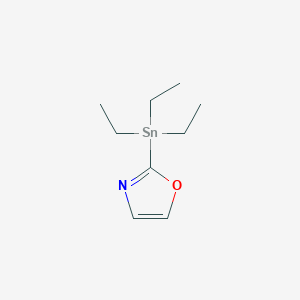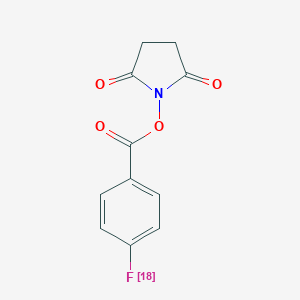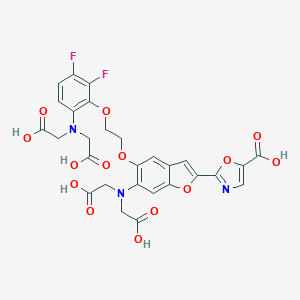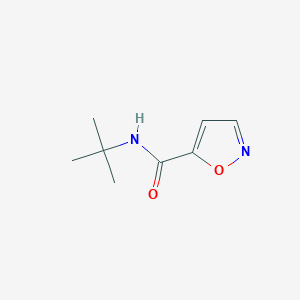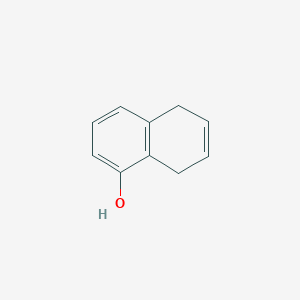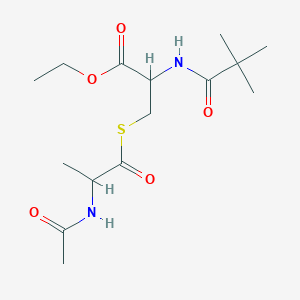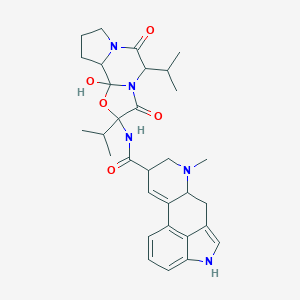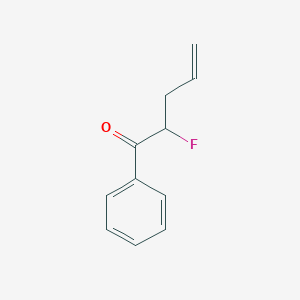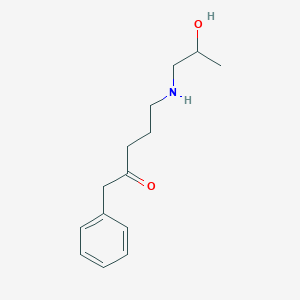
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone, also known as HPPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPMP is a ketone derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to have anti-inflammatory and antioxidant effects, which may be due to its ability to inhibit the activity of enzymes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone's potential therapeutic applications in other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone and its effects on the human body.
Synthesemethoden
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can be synthesized using a variety of methods, but the most common method involves the reaction of 1-phenyl-2-pentanone with 2-hydroxypropylamine in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
141809-37-2 |
|---|---|
Produktname |
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone |
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
5-(2-hydroxypropylamino)-1-phenylpentan-2-one |
InChI |
InChI=1S/C14H21NO2/c1-12(16)11-15-9-5-8-14(17)10-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
InChI-Schlüssel |
OJAIRNWBODOTFM-UHFFFAOYSA-N |
SMILES |
CC(CNCCCC(=O)CC1=CC=CC=C1)O |
Kanonische SMILES |
CC(CNCCCC(=O)CC1=CC=CC=C1)O |
Synonyme |
5-(2-hydroxypropylamino)-1-phenyl-pentan-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



